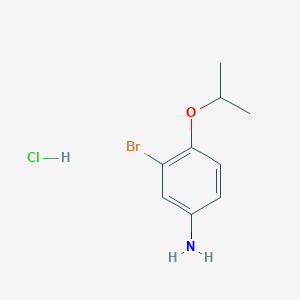3-Bromo-4-(propan-2-yloxy)aniline hydrochloride
CAS No.: 1394040-59-5
Cat. No.: VC2581928
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1394040-59-5 |
|---|---|
| Molecular Formula | C9H13BrClNO |
| Molecular Weight | 266.56 g/mol |
| IUPAC Name | 3-bromo-4-propan-2-yloxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-3-7(11)5-8(9)10;/h3-6H,11H2,1-2H3;1H |
| Standard InChI Key | BVYMOGOMRRLYRF-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)N)Br.Cl |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)N)Br.Cl |
Introduction
Chemical Identity and Structure
Molecular Composition and Formula
3-Bromo-4-(propan-2-yloxy)aniline hydrochloride has a molecular formula of C9H13BrClNO, representing a combination of the parent compound (3-Bromo-4-isopropoxyaniline) with hydrochloric acid . The molecular structure consists of an aniline core (benzene ring with an amino group) featuring a bromine atom at position 3 and an isopropoxy group (propan-2-yloxy) at position 4, presented as a hydrochloride salt .
Structural Representation and Chemical Bonding
The compound's structure showcases several important functional groups that define its chemical behavior. The bromine atom creates an electron-withdrawing effect on the aromatic ring, while the propan-2-yloxy group contributes electron-donating properties . The amine group at position 1 exists in its protonated form as part of the hydrochloride salt. This structural arrangement results in a distinctive electronic distribution that influences the compound's reactivity patterns and intermolecular interactions.
Structural Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C9H13BrClNO |
| Molecular Weight | 266.56 g/mol |
| Parent Compound | 3-Bromo-4-isopropoxyaniline (CID 18782522) |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 264.98690 Da |
Identification and Nomenclature
IUPAC Naming and Systematic Nomenclature
The IUPAC name for this compound is 3-bromo-4-propan-2-yloxyaniline;hydrochloride, which systematically describes its structural components according to international chemical naming conventions . The name precisely indicates the positions of the functional groups attached to the aniline base structure and clarifies its salt form.
Registry Identifiers and Chemical Classification
3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is registered with unique identifiers in various chemical databases that facilitate its identification and information retrieval in scientific literature and commercial catalogs .
Identifiers Data Table
| Identifier Type | Value |
|---|---|
| CAS Number | 1394040-59-5 |
| PubChem CID | 71756163 |
| InChI | InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-3-7(11)5-8(9)10;/h3-6H,11H2,1-2H3;1H |
| InChIKey | BVYMOGOMRRLYRF-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)N)Br.Cl |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)N)Br.Cl |
Common Synonyms and Alternative Names
The compound is also known by several synonyms that appear in chemical literature and commercial catalogs:
-
3-bromo-4-(propan-2-yloxy)aniline hydrochloride
-
3-bromo-4-propan-2-yloxyaniline;hydrochloride
Physical and Chemical Properties
Physicochemical Properties
The compound possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties determine its solubility profile, stability under various conditions, and potential interactions with other molecules .
Computed Properties Data Table
| Property | Value | Method |
|---|---|---|
| Topological Polar Surface Area | 35.3 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 13 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 140 | Computed by Cactvs 3.4.8.18 |
| Covalently-Bonded Unit Count | 2 | Computed by PubChem |
| Defined Atom Stereocenter Count | 0 | Computed by PubChem |
| Undefined Atom Stereocenter Count | 0 | Computed by PubChem |
Structural Relationships and Related Compounds
Parent Compound Relationship
3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is derived from its parent compound 3-Bromo-4-isopropoxyaniline (PubChem CID 18782522) . The parent compound serves as the free base form, which is converted to the hydrochloride salt through reaction with hydrochloric acid. This conversion typically enhances stability and solubility characteristics while potentially modifying the compound's pharmacological properties.
Structurally Related Compounds
Several structurally related compounds exist with similar chemical frameworks but different substituents or substitution patterns. These include:
-
3-Bromo-4-methyl-aniline hydrochloride (CAS: 7745-87-1) - Features a methyl group instead of the propan-2-yloxy group at position 4
-
3-Bromo-4-propoxyaniline (CAS: 156783-06-1) - Contains a propoxy group rather than a propan-2-yloxy group
-
3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (CAS: 1376298-90-6) - Has the propan-2-yloxy group at position 5 instead of position 4
These structural analogs share common chemical features but may exhibit different reactivity patterns and biological activities due to variations in their substitution patterns .
Relationship Data Table
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride | 1394040-59-5 | C9H13BrClNO | Reference compound |
| 3-Bromo-4-methyl-aniline hydrochloride | 7745-87-1 | C7H9BrClN | Methyl group at position 4 |
| 3-Bromo-4-propoxyaniline | 156783-06-1 | C9H12BrNO | Propoxy instead of propan-2-yloxy; free base |
| 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride | 1376298-90-6 | C9H13BrClNO | Propan-2-yloxy at position 5 |
Synthesis and Preparation Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume